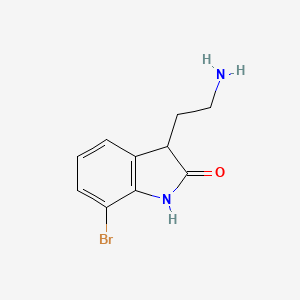

3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is a brominated indole derivative featuring a 2-aminoethyl substituent at position 3 and a ketone group within the dihydroindole scaffold. Its molecular formula is C₁₀H₁₀BrN₂O, with a molecular weight of 267.11 g/mol. The compound’s structure combines the electron-withdrawing bromo group at position 7, which influences reactivity and binding interactions, and the basic aminoethyl group, which may enhance solubility and pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one typically involves the bromination of an indole precursor followed by the introduction of the aminoethyl group. One common method involves the bromination of 2,3-dihydro-1H-indol-2-one using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 7-bromo-2,3-dihydro-1H-indol-2-one. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl group at the 3rd position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amination steps to ensure consistent quality and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can produce a variety of substituted indoles with different functional groups.

Scientific Research Applications

3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets in biological systems. The aminoethyl group allows it to mimic the structure of neurotransmitters, enabling it to bind to receptor sites and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

7-Bromooxindole (CAS 320734-35-8)

- Structure: 7-Bromo-1,3-dihydro-2H-indol-2-one (lacks the 2-aminoethyl group at position 3) .

- Applications : Commonly used as a synthetic intermediate for pharmaceuticals and agrochemicals.

5-Bromotryptamine Hydrochloride

- Structure: 3-(2-Aminoethyl)-5-bromoindole hydrochloride (bromo at position 5; free amine protonated as HCl salt) .

- Biological Relevance : Tryptamine derivatives are studied for neuroactive and antimicrobial effects.

Substituent Variations

(Z)-4-Bromo-3-benzylidene-1-methyl-1,3-dihydro-indol-2-one

- Structure : Bromo at position 4, benzylidene group at position 3, and methyl at position 1 .

- Key Differences : Bulkier benzylidene substituent introduces steric hindrance, and methyl group reduces solubility.

- Synthetic Utility : Prepared via condensation reactions for exploring antitumor activity.

4-(2-Bromoethyl)-1,3-dihydro-2H-indol-2-one (CAS 120427-95-4)

- Structure: Bromoethyl group at position 4 instead of aminoethyl at position 3 .

- Key Differences: Bromoethyl is a leaving group, enabling alkylation reactions, whereas aminoethyl is nucleophilic.

- Applications : Intermediate in synthesizing dopamine agonists like ropinirole.

Functional Group Modifications

3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one

- Structure : Hydroxy and phenyl groups at positions 3 and 2, respectively, with an extended aromatic system .

(3Z)-3-(2-[4-(3,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one

- Structure : Thiazole-hydrazone moiety at position 3 and dihydroxyphenyl group .

- Key Differences : Enhanced hydrogen-bonding capacity and dual inhibitory activity against HIV-1 enzymes.

Comparative Data Table

Biological Activity

3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a bromine atom and an aminoethyl side chain. Its molecular formula is C9H10BrN2O, and it exhibits properties that make it a subject of interest in pharmacological research. The presence of both amino and bromine groups contributes to its distinct chemical behavior.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

- Antibacterial Activity : Preliminary studies suggest potential antibacterial effects against various strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation .

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell growth in vitro. For instance, it was tested against several cancer lines, showing significant cytotoxicity with IC50 values indicating effectiveness at low concentrations .

- Receptor Modulation : It has been suggested that the compound interacts with specific receptors and enzymes, modulating their activity and influencing cellular pathways related to growth and apoptosis.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Binding Affinity : Studies indicate that the compound can bind to melatonin receptors (MT1 and MT2), although its affinity is lower compared to melatonin itself .

- Cellular Pathways : By binding to these receptors, the compound may alter signaling pathways that govern cellular responses, potentially leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-bromoindole | Bromine substitution on the indole ring | Precursor for various indole derivatives |

| Oxindole | Oxidized form of indole | Exhibits distinct biological activities |

| Indole-3-acetic acid | Naturally occurring indole derivative | Involved in plant growth regulation |

| 7-bromooxindole | Related structure with bromine | Potentially different pharmacological effects |

The distinct substitution pattern of this compound imparts unique chemical properties that differentiate it from other indole derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

- In Vitro Studies : Research demonstrated that treatment with this compound led to significant cell death in cancer cell lines such as MCF-7 and HCT-116. The IC50 values ranged from 7.36 µM to 12.41 µM across different tests .

- Mechanistic Insights : In studies focusing on receptor binding assays, the compound exhibited varying degrees of receptor affinity compared to established drugs like melatonin, suggesting a potential role as a therapeutic agent .

Properties

Molecular Formula |

C10H11BrN2O |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

3-(2-aminoethyl)-7-bromo-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H11BrN2O/c11-8-3-1-2-6-7(4-5-12)10(14)13-9(6)8/h1-3,7H,4-5,12H2,(H,13,14) |

InChI Key |

LCQCQGHYBUHWTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)C2CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.